7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings.
The molecular formula of the compound is C25H24N4O3, with a molecular weight of approximately 442.48 g/mol. The structure includes a quinazoline core substituted with an oxadiazole ring and a phenylpropyl group, which may contribute to its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds derived from quinazoline have shown IC50 values ranging from 10 μM to 12 μM, indicating effective inhibition of cell growth in a dose-dependent manner .
- PC3 (prostate cancer) : Similar studies reported that certain quinazoline derivatives effectively inhibited the growth of PC3 cells with IC50 values around 10 μM .
The specific compound's structure suggests it may also interact with key cellular pathways involved in cancer progression. The incorporation of the oxadiazole moiety is hypothesized to enhance its potency by improving binding affinity to cancer-related targets.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives can act as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription:
- Antibacterial Tests : Studies employing the agar well diffusion method revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed inhibition zones ranging from 9 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
---|---|---|---|
Compound A | 15 | 65 | E. coli |
Compound B | 12 | 70 | S. aureus |
Compound C | 11 | 80 | C. albicans |
These findings suggest that the compound could be explored further as a potential antimicrobial agent.
The biological activity of this compound is likely linked to its ability to inhibit specific enzymes involved in critical cellular processes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in regulating the cell cycle .
- Interaction with DNA : By targeting DNA gyrase and topoisomerase IV, these compounds can disrupt bacterial DNA replication, leading to cell death.
Case Studies
Several studies have reported on the synthesis and evaluation of quinazoline derivatives:
- A study on quinazolinone derivatives highlighted their cytotoxic effects against various cancer cell lines, reinforcing the potential of similar compounds in cancer therapy .
- Another research focused on the synthesis of novel quinazoline derivatives that demonstrated promising antimicrobial activity against resistant bacterial strains .
Properties
CAS No. |
1359250-63-7 |
---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-17-10-11-20(15-18(17)2)24-29-25(34-30-24)21-12-13-22-23(16-21)28-27(33)31(26(22)32)14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChI Key |
YVBVLKFHENBVAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.